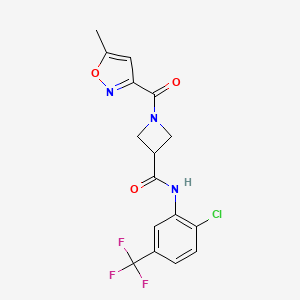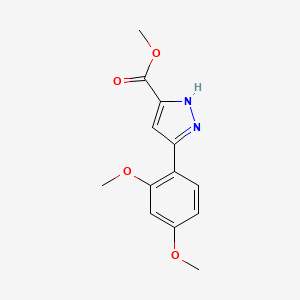![molecular formula C10H4ClF6NO2 B2743372 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione CAS No. 207994-03-4](/img/structure/B2743372.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione (also known as 3-chloro-5-(trifluoromethyl)-2-pyridin-4-yl-1,3,4-trifluorobutan-2-one or CTPT) is a synthetic organic compound with a broad range of scientific applications. It is primarily used as a reagent for the synthesis of organic compounds, and has been studied for its potential use in pharmaceuticals, biochemistry, and other areas of research.
Scientific Research Applications
Agrochemicals
TFMP derivatives have become key structural motifs in active agrochemical ingredients. Specifically, they are employed for crop protection against pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
In the pharmaceutical industry, TFMP derivatives have made significant strides. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The fluorine atom’s properties, along with the pyridine scaffold, contribute to their pharmacological effects. Expect further discoveries and novel applications in this field .
Veterinary Products
Two veterinary products also incorporate the TFMP motif. These compounds serve various purposes in veterinary medicine, highlighting their versatility and potential impact on animal health .
C–F Bond Activation
The organic chemistry community has taken a keen interest in TFMP derivatives due to their successful utilization in C–F bond activation. These compounds participate in anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
Interestingly, the synthesis of selinexor (a CGRP receptor antagonist) involves 3,5-bis(trifluoromethyl)benzonitrile as an intermediate. This compound reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine, which is a crucial step in selinexor production .
Vapor-Phase Reactions
TFMP derivatives have also been studied in vapor-phase reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained in good yield via a simple one-step reaction. This highlights their potential in synthetic chemistry .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF6NO2/c11-5-1-4(9(12,13)14)3-18-8(5)6(19)2-7(20)10(15,16)17/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCZSMDKNVMICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)
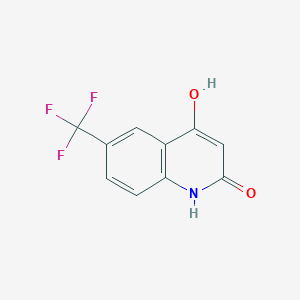



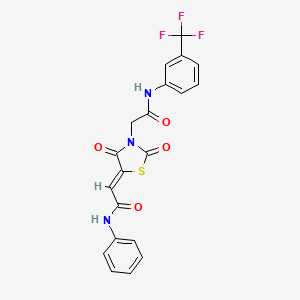
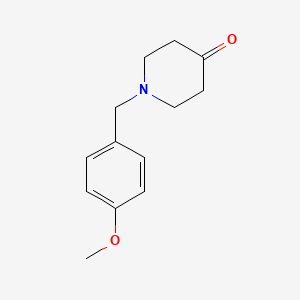
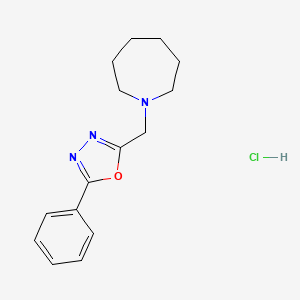

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
